![molecular formula C13H15N3 B1479811 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098141-15-0](/img/structure/B1479811.png)
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, also known as ETP, is an organic compound that has been studied extensively due to its potential applications in various fields. ETP is a cyclic molecule, composed of five carbon atoms and a nitrogen atom, that is structurally similar to other cyclic compounds, such as pyrrolidine and piperidine. ETP has been found to have a variety of uses in synthesizing other compounds, as a catalyst in organic reactions, and as a component of pharmaceuticals. In
Scientific Research Applications
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been studied extensively due to its potential applications in various fields. One of the most important applications of 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is in the synthesis of pharmaceuticals. 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been found to be useful in synthesizing a variety of different drugs, including anti-inflammatory drugs, anti-cancer drugs, and antifungal drugs. Additionally, 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been found to be useful in the synthesis of other organic compounds, such as polymers and dyes.
Mechanism of Action
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can interact with their targets through various types of chemical bonds and interactions, leading to changes in the activity of the target .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrazole and pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific characteristics of the organism it’s administered to. Pyrazole and pyridine derivatives generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. In general, pyrazole and pyridine derivatives can have a wide range of effects, from altering enzyme activity to affecting signal transduction pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, changes in pH can affect the ionization state of the compound, potentially affecting its ability to interact with its targets .
Advantages and Limitations for Lab Experiments
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a number of advantages and limitations for laboratory experiments. One of the major advantages of using 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in laboratory experiments is its ability to act as a catalyst in organic reactions. Additionally, 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is relatively easy to synthesize and is generally non-toxic. However, one of the major limitations of 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. One potential direction is the development of new pharmaceuticals that utilize 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as a component. Additionally, 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole could be used to develop new catalysts for organic reactions, or to develop new chelating agents. Finally, 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole could be used to develop new inhibitors of enzymes, or to develop new anti-inflammatory and anti-oxidative compounds.
properties
IUPAC Name |
1-ethyl-3-pyridin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-16-12-7-3-6-11(12)13(15-16)10-5-4-8-14-9-10/h4-5,8-9H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSDVQAXMXDGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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